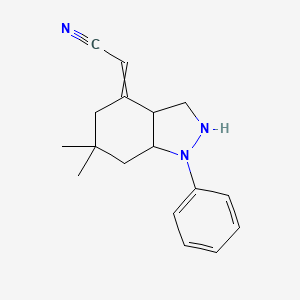
1-Benzyl-2,4,5-trichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,4,5-trichlorobenzene is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms are substituted at the 2, 4, and 5 positions, and a benzyl group is attached to the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4,5-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for such compounds typically involve the use of chlorinating agents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as ferric chloride. The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of chlorine atoms at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2,4,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for benzene derivatives, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Substitution Products: Hydroxybenzyl derivatives, aminobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,4,5-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential effects on biological systems, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Benzyl-2,4,5-trichlorobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms and benzyl group influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent reactions with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trichlorobenzene: Similar in structure but lacks the benzyl group.
1-Benzyl-3,4,5-trichlorobenzene: Similar but with different chlorine substitution positions.
Uniqueness: 1-Benzyl-2,4,5-trichlorobenzene is unique due to the specific positioning of chlorine atoms and the presence of a benzyl group, which significantly influences its chemical properties and reactivity compared to other trichlorobenzene derivatives .
Eigenschaften
CAS-Nummer |
64543-52-8 |
|---|---|
Molekularformel |
C13H9Cl3 |
Molekulargewicht |
271.6 g/mol |
IUPAC-Name |
1-benzyl-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-8-13(16)12(15)7-10(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI-Schlüssel |
WVJPQRXLGRGLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


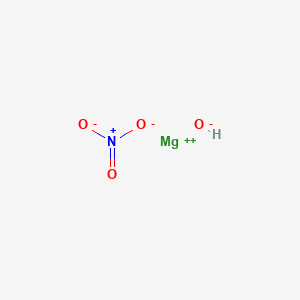
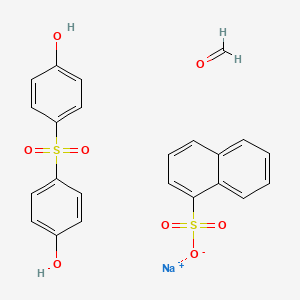



![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
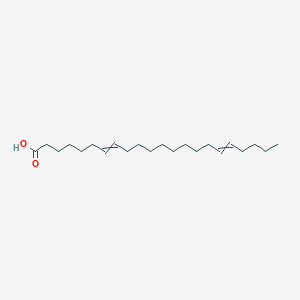
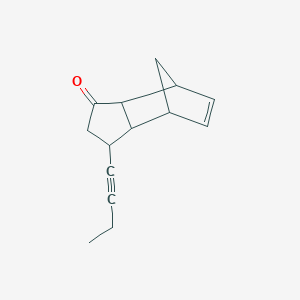
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)


![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
